molecular formula C2HClFNaO2 B1304047 Sodium chlorofluoroacetate CAS No. 70395-35-6

Sodium chlorofluoroacetate

Cat. No. B1304047
CAS RN: 70395-35-6
M. Wt: 134.47 g/mol
InChI Key: CETNZZYKKVKEFX-UHFFFAOYSA-M
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Description

Sodium chlorofluoroacetate is a compound related to various research areas, including organic synthesis, toxicology, and environmental science. While the provided data does not directly mention "sodium chlorofluoroacetate," it does include studies on closely related compounds such as sodium chlorodifluoroacetate (SCDA) and sodium fluoroacetate (compound 1080), which share similar structural motifs and reactivity due to the presence of fluorine atoms and the acetate group .

Synthesis Analysis

The synthesis of derivatives of sodium chlorodifluoroacetate has been explored in the context of creating (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives. This process involves a reaction with difluorocarbene, indicating the reactivity of the chlorodifluoroacetate ion towards nucleophilic addition reactions . Another study demonstrates the use of SCDA for the acylation of N-alkylindoles, leading to chlorodifluoroketones. This reaction is notable for the self-activation of SCDA, which is not common among similar electron-deficient acetate salts .

Molecular Structure Analysis

Electron spin resonance (ESR) studies have been conducted on sodium chlorodifluoroacetate, revealing insights into the molecular structure of radicals formed by electron irradiation. The study identified three sets of radicals, each with a unique conformation or local environment within the crystal lattice, providing a deeper understanding of the molecular structure and behavior of this compound under specific conditions .

Chemical Reactions Analysis

The reactivity of sodium chlorodifluoroacetate is highlighted by its ability to generate difluorocarbene, which is a highly reactive intermediate in various chemical transformations. This reactivity is exploited in the synthesis of heterocyclic compounds and acylation reactions, as previously mentioned . Additionally, sodium fluoroacetate, a related compound, is known to be a potent pesticide and a metabolite of various fluorinated compounds, indicating its potential involvement in various biochemical and environmental processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium chlorofluoroacetate-related compounds can be inferred from studies on sodium fluoroacetate and sodium chlorodifluoroacetate. Sodium fluoroacetate is known for its high toxicity and its role as a pesticide. It has been studied for its ecotoxicological effects on aquatic organisms, indicating a high biodegradation rate and low bioaccumulation potential . The ESR study of sodium chlorodifluoroacetate provides information on the radical species' physical properties, such as hyperfine splitting tensors, which are crucial for understanding the compound's behavior in various environments .

Scientific Research Applications

  • Drug Release Method Development and Optimization : Kincl, Turk, and Vrečer (2005) explored the use of experimental design methodology in developing and optimizing drug release methods. They used diclofenac sodium as a model drug to characterize and optimize parameters affecting drug release, such as rotation speeds of stirring elements, pH, and ionic strengths of the dissolution medium. This study demonstrates the application of Sodium chlorofluoroacetate in optimizing pharmaceutical processes (Kincl, Turk, & Vrečer, 2005).

  • Synthesis of Chlorodifluoroketones : Williams and Greaney (2014) reported on the use of Sodium chlorofluoroacetate (SCDA) in the mild acylation of N-alkylindoles to synthesize chlorodifluoroketones. This study highlights the unique Friedel-Crafts reactivity of carboxylate salts and the ability of SCDA to generate difluorocarbene, a key to the reaction pathway (Williams & Greaney, 2014).

  • Antimicrobial Efficacy Studies : Ruff, McClanahan, and Babel (2006) compared the antifungal efficacy of various compounds, including Sodium hypochlorite, in vitro. Their research provides insight into the potential antimicrobial applications of Sodium chlorofluoroacetate and related compounds (Ruff, McClanahan, & Babel, 2006).

  • Investigations into Sodium Fluoroacetate Toxicity : Giannitti et al. (2013) conducted a study on the toxicity of Sodium fluoroacetate in livestock, highlighting its toxic effects and the need for careful handling and use. This research is relevant to the safety considerations of Sodium chlorofluoroacetate in environmental and biological contexts (Giannitti et al., 2013).

  • Radical Studies in Electron Irradiation : Rogers and Kispert (1971) performed electron spin resonance studies on radicals produced by electron irradiation of Sodium chlorodifluoroacetate. Their research contributes to understanding the chemical behavior and properties of sodium chlorofluoroacetate under specific conditions (Rogers & Kispert, 1971).

  • Synthesis of (Hetero)arene-Fused Compounds : Liang et al. (2020) developed an efficient method for the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives using Sodium chlorodifluoroacetate. This demonstrates its application in synthetic chemistry for producing complex organic compounds (Liang et al., 2020).

Safety And Hazards

Sodium chlorofluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, wash hands thoroughly. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person into fresh air. If in eyes, rinse cautiously with water for several minutes .

Future Directions

Sodium chlorofluoroacetate is mainly used as pharmaceutical intermediates and pesticide intermediates . The global Sodium Chlorodifluoroacetate market size was valued at USD million in 2022 and is forecast to a readjusted size of USD million by 2029 .

properties

IUPAC Name

sodium;2-chloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETNZZYKKVKEFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClFNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382078
Record name Sodium chlorofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium chlorofluoroacetate

CAS RN

70395-35-6
Record name Sodium chlorofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chloro(fluoro)acetate 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium chlorofluoroacetate
Reactant of Route 2
Sodium chlorofluoroacetate
Reactant of Route 3
Sodium chlorofluoroacetate

Citations

For This Compound
8
Citations
KR Wood, D Fisher, PW Kent - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… Under alkaline conditions, these compounds were hydrolysed to the parent isopropylidene-sugar and sodium chlorofluoroacetate. The latter was characterised as the S-…
Number of citations: 5 pubs.rsc.org
J Calienni, JB Trager, MA Davies… - The Journal of …, 1989 - ACS Publications
… This ester is base hydrolyzed toform sodium chlorofluoroacetate, from which the free acid … Sodium chlorofluoroacetate was obtained by titrating the neat and purified acid with a slight …
Number of citations: 3 pubs.acs.org
VA Zhigarev, AA Morontsev, RY Nikiforov… - … Science, Series C, 2019 - Springer
… The gem-difluorocyclopropanation of PNBCP with difluorocarbene, generated during the thermolysis of sodium chlorofluoroacetate, is studied; the conditions for exhaustive …
Number of citations: 5 link.springer.com
MH Fisher, G Schwartzkopf Jr… - Journal of Medicinal …, 1972 - ACS Publications
… A soln of the dienone IV (1.00 g, 3.06 mmoles) in 5 ml of redistd triglyme was treated dropwise at 195-200 over a 2-hr period with a soln of 6.0 g of anhyd sodium chlorofluoroacetate in …
Number of citations: 39 pubs.acs.org
C Miura, N Shindo, K Okamoto, K Kuwata… - Chemical and …, 2020 - jstage.jst.go.jp
… Commercially available low molecular weight amines were conjugated to sodium chlorofluoroacetate using propylphosphonic anhydride (T3P®) as the coupling agent (Table 1). All …
Number of citations: 7 www.jstage.jst.go.jp
DL Pearson - 1990 - search.proquest.com
The important inhalation anesthetics halothane, enflurane, and isoflurane each contain a single chiral carbon center; they are administered clinically as 50/50 (racemic) mixtures of …
Number of citations: 2 search.proquest.com
MA Davies - 1987 - search.proquest.com
… are then added to each mole of sodium chlorofluoroacetate formed in the previous step. It is im portant not to exceed this proportion, for when this mix ture is heated, frothing of …
Number of citations: 2 search.proquest.com
L Mader, SKI Watt, HR Iyer, L Nguyen, H Kaur… - RSC Medicinal …, 2023 - pubs.rsc.org
… To a stirring solution of sodium chlorofluoroacetate (0.066 g, 0.491 mmol, 1.5 eq) and 6 (0.1 g, 0.327 mmol, 1.0 eq) in anhydrous DCM [thin space (1/6-em)] : [thin space (1/6-em)] DMF (…
Number of citations: 3 pubs.rsc.org

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